triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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Overview
Description
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide: is a bioactive chemical compound with the molecular formula C20H38I2N2 and a molecular weight of 560.34 g/mol . This compound is primarily used in laboratory research and is known for its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide typically involves the reaction of p-triethylammoniophenethyl with triethylamine in the presence of iodine . The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under stringent conditions to ensure purity and bioactivity .
Chemical Reactions Analysis
Types of Reactions
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Halogen exchange reactions can be carried out using silver nitrate or sodium halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iodinated compounds, while reduction could result in the formation of simpler amines .
Scientific Research Applications
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on cellular processes and bioactivity.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes and proteins, potentially affecting various biochemical pathways. detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- AMMONIUM, ((p-TRIETHYLAMMONIO)PHENETHYL)TRIETHYL-, DIBROMIDE
- AMMONIUM, ((p-TRIETHYLAMMONIO)PHENETHYL)TRIETHYL-, DICHLORIDE
- AMMONIUM, ((p-TRIETHYLAMMONIO)PHENETHYL)TRIETHYL-, DIFLUORIDE
Uniqueness
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide is unique due to its specific iodine content, which imparts distinct chemical properties and reactivity compared to its bromide, chloride, and fluoride counterparts .
Properties
CAS No. |
63951-43-9 |
---|---|
Molecular Formula |
C20H38I2N2 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C20H38N2.2HI/c1-7-21(8-2,9-3)18-17-19-13-15-20(16-14-19)22(10-4,11-5)12-6;;/h13-16H,7-12,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UWOZUINVJAAGAU-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, ((p-triethylammonio)phenethyl)triethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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